molecular formula C11H8O3 B11948241 1,4-Naphthalenedione, 6-(hydroxymethyl)- CAS No. 81402-06-4

1,4-Naphthalenedione, 6-(hydroxymethyl)-

Cat. No.: B11948241
CAS No.: 81402-06-4
M. Wt: 188.18 g/mol
InChI Key: NOHJZBWIKAMVBD-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 6-(hydroxymethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group at the 6th position of the naphthalenedione structure. Naphthalenediones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 6-(hydroxymethyl)- typically involves the hydroxymethylation of 1,4-naphthoquinone. This can be achieved through various methods, including:

    Hydroxymethylation using formaldehyde: This reaction involves the use of formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the desired position.

    Catalytic methods: Catalysts such as palladium or platinum can be used to facilitate the hydroxymethylation reaction under milder conditions.

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 6-(hydroxymethyl)- may involve large-scale hydroxymethylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 6-(hydroxymethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The naphthoquinone moiety can be reduced to form the corresponding hydroquinone.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,4-Naphthalenedione, 6-carboxylic acid.

    Reduction: Formation of 1,4-dihydroxy-6-(hydroxymethyl)naphthalene.

    Substitution: Formation of various substituted naphthalenedione derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 6-(hydroxymethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

1,4-Naphthalenedione, 6-(hydroxymethyl)- can be compared with other naphthalenedione derivatives, such as:

    1,4-Naphthoquinone: Lacks the hydroxymethyl group and has different biological activities.

    2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group at the 2nd position, leading to different reactivity and applications.

    2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position, affecting its chemical properties and uses.

These comparisons highlight the unique properties and applications of 1,4-Naphthalenedione, 6-(hydroxymethyl)- in various fields of research.

Properties

CAS No.

81402-06-4

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6-(hydroxymethyl)naphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5,12H,6H2

InChI Key

NOHJZBWIKAMVBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C(=O)C=CC2=O

Origin of Product

United States

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